molecular formula C18H24N2O4 B15180549 Einecs 251-319-9 CAS No. 32981-34-3

Einecs 251-319-9

Cat. No.: B15180549
CAS No.: 32981-34-3
M. Wt: 332.4 g/mol
InChI Key: LAXWZPSLEWFPNP-UHFFFAOYSA-N
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Description

Einecs 251-319-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H3)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_3)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H3​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various types of polymerization reactions, including:

    Addition Polymerization: The free radicals generated by the decomposition of 2,2’-Azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymer chains.

    Substitution Reactions: In some cases, the radicals can participate in substitution reactions, replacing hydrogen atoms in organic molecules.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve both the initiator and the monomers.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then react with monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. It is also used in the study of radical reactions and mechanisms.

    Biology: In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.

    Medicine: It has applications in drug delivery systems, where it is used to create polymeric nanoparticles for controlled drug release.

    Industry: In industrial applications, it is used in the production of plastics, rubbers, and other polymeric materials. It is also used in the manufacture of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:

CH3C(CN)(N2H3)CH32CH3C(CN)N2H2\text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{H}_2 CH3​C(CN)(N2​H3​)CH3​→2CH3​C(CN)N2​H2​

These free radicals then initiate polymerization by reacting with monomers to form polymer chains. The radicals can also propagate the polymerization process by reacting with additional monomers, leading to the growth of the polymer chain.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and ability to generate radicals at relatively low temperatures. Similar compounds include:

    Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures and generates different types of radicals.

    Azobisisobutyronitrile (AIBN): Similar in structure and function, but with different decomposition temperatures and radical generation rates.

    Di-tert-butyl Peroxide: Used in high-temperature polymerizations, but less efficient at lower temperatures compared to 2,2’-Azobis(2-methylpropionitrile).

Each of these compounds has its own unique properties and applications, making 2,2’-Azobis(2-methylpropionitrile) a valuable compound in various fields of research and industry.

Properties

CAS No.

32981-34-3

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid

InChI

InChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9)

InChI Key

LAXWZPSLEWFPNP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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